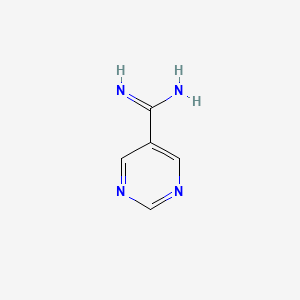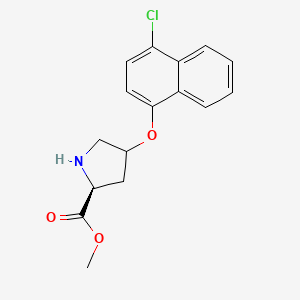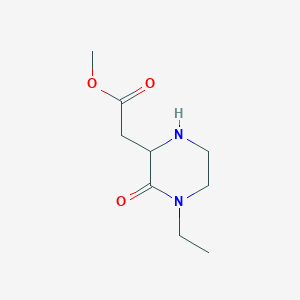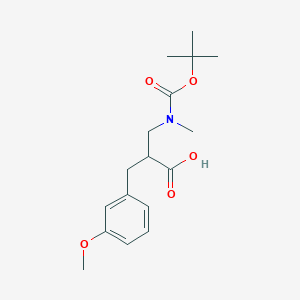
2-N-Boc-3-(3-Methoxy-phenyl)-2-methylaminomethyl-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N-Boc-3-(3-Methoxy-phenyl)-2-methylaminomethyl-propionic acid, commonly known as Boc-MPMPA, is a synthetic molecule used in a variety of scientific research applications. It is a derivative of propionic acid and is composed of nitrogen, carbon, and oxygen atoms. Boc-MPMPA is used in a variety of laboratory experiments and has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
Boc-MPMPA has been found to be a useful compound in a variety of scientific research applications. It has been used as a substrate for enzyme assays, as a ligand for binding studies, and as a tool for studying the structure and function of proteins. Boc-MPMPA has also been used in the study of enzyme kinetics and in the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of Boc-MPMPA is not fully understood, but it is believed to act as a competitive inhibitor of several enzymes, including acetylcholinesterase and butyrylcholinesterase. Boc-MPMPA binds to the active sites of these enzymes and prevents them from catalyzing their respective reactions.
Biochemical and Physiological Effects
Boc-MPMPA has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to a decrease in the levels of neurotransmitters, such as acetylcholine and butyrylcholine, which can in turn lead to a number of physiological effects. In addition, Boc-MPMPA has been found to have an inhibitory effect on the release of cytokines, which can lead to anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
Boc-MPMPA is a useful tool for laboratory experiments due to its ability to inhibit a number of enzymes. This makes it a valuable tool for studying enzyme kinetics and developing enzyme inhibitors. However, Boc-MPMPA can also be toxic to cells, so it should be used with caution in laboratory experiments.
Future Directions
The future of Boc-MPMPA research is promising. Further research is needed to better understand its mechanism of action, as well as its biochemical and physiological effects. In addition, further research is needed to develop more effective enzyme inhibitors based on Boc-MPMPA. Finally, further research is needed to investigate the potential therapeutic applications of Boc-MPMPA, such as in the treatment of neurological and inflammatory disorders.
Synthesis Methods
Boc-MPMPA is synthesized using a condensation reaction between 3-methoxyphenylacetic acid and 2-methylaminomethyl-propionic acid. The reaction is catalyzed by an acid and yields Boc-MPMPA as a white solid. The reaction is typically carried out in aqueous solution, and the product can be further purified by recrystallization.
properties
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-17(2,3)23-16(21)18(4)11-13(15(19)20)9-12-7-6-8-14(10-12)22-5/h6-8,10,13H,9,11H2,1-5H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNSPQTTYJTYEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(CC1=CC(=CC=C1)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661458 |
Source


|
| Record name | 2-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}-3-(3-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-Boc-3-(3-Methoxy-phenyl)-2-methylaminomethyl-propionic acid | |
CAS RN |
886364-83-6 |
Source


|
| Record name | 2-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}-3-(3-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



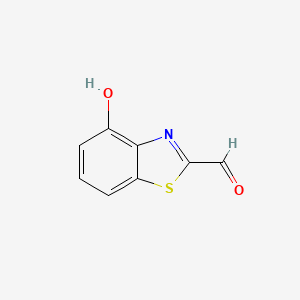



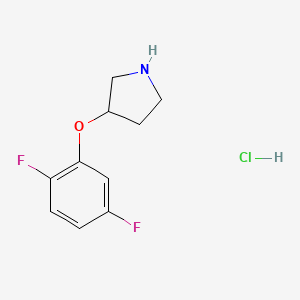
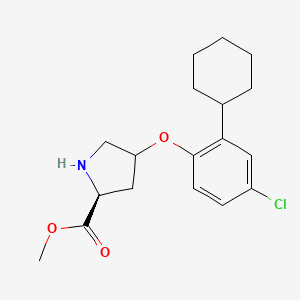
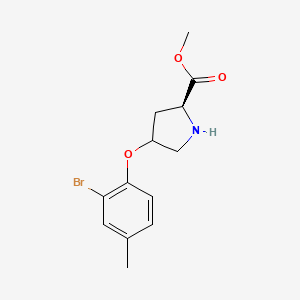
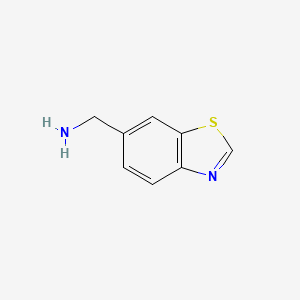
![6H-thiazolo[5,4-e]indazol-2-amine](/img/structure/B1388816.png)
